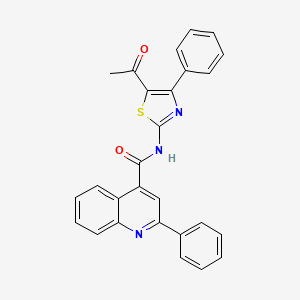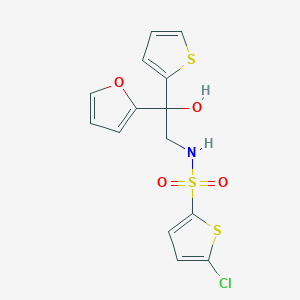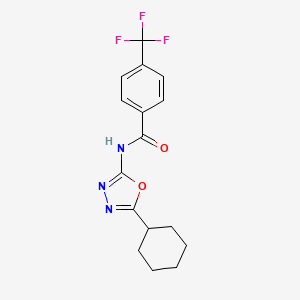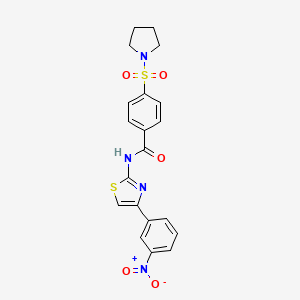
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, also known as APQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. APQC is a heterocyclic compound that contains a quinoline ring system and a thiazole ring system. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Characterization Studies on compounds with similar structural motifs emphasize the importance of specific synthetic methodologies and characterization techniques. For instance, the synthesis of thiazole and quinoline derivatives highlights innovative approaches to creating complex molecules. These methods often utilize catalysts, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), and various solvents under controlled conditions to achieve high purity and yield. Characterization techniques such as FT-IR, NMR (both 1H and 13C), and mass spectrometry play crucial roles in confirming the structure of these synthesized compounds (Prabakaran, Khan, & Jin, 2012).
Pharmacological Research In pharmacological research, derivatives of thiazole and quinoline have been explored for their potential in treating various diseases. For example, studies have investigated the antimicrobial, antitubercular, and antimalarial activities of newly synthesized thiazole and quinoline derivatives. These compounds have shown significant activity against a variety of bacterial and parasitic infections, underscoring their potential as lead compounds in drug discovery efforts (Umamatheswari & Sankar, 2017).
Molecular Docking and ADMET Prediction The design and synthesis of 4-methoxy-phenylthiazole-2-amine derivatives for acetylcholinesterase inhibition illustrate the integration of molecular docking and ADMET prediction in the development of new therapeutics. These studies involve the computational prediction of how small molecules interact with biological targets and their pharmacokinetic properties. This approach is instrumental in identifying promising compounds for further development as drugs (Zhang, Xu, Jian, Yang, & Ma, 2019).
Material Science Applications Beyond pharmacological applications, compounds with the quinoline and thiazole core structures have also been investigated in material science. For example, the development of novel catalysts for ethylene polymerization demonstrates the utility of these compounds in catalysis and polymer science. Such research provides insights into the synthesis of new polymeric materials with specific properties (Sun, Liu, Zhang, Zeng, Wang, & Liang, 2010).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXAIZZZOPQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-{[4-(benzyloxy)phenyl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2932945.png)

![Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate](/img/structure/B2932950.png)


![Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2932957.png)

![7-(3-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2932960.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)
![1-Hydroxy-3-{5-[(methylsulfonyl)amino]-3-phenylpyrazolyl}thiolan-1-one](/img/structure/B2932964.png)
![2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2932965.png)


